molecular formula C11H7NO3S B1386007 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid CAS No. 656227-41-7

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid

Cat. No.: B1386007
CAS No.: 656227-41-7
M. Wt: 233.24 g/mol
InChI Key: IZBKTJYWJNEFOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of 2-aminopyridine followed by cyclization with thiophene-2-carboxylic acid under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, which can lead to modulation of biological activity. Research indicates that derivatives of thiophene-2-carboxylic acids exhibit inhibitory effects on viral polymerases, including the Hepatitis C virus NS5B polymerase, suggesting that 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid may have antiviral properties .

Case Study: Antiviral Activity
A study demonstrated that related thiophene derivatives showed potent inhibition of HCV polymerase and subgenomic RNA replication in cell cultures. This highlights the potential of thiophene-based compounds in developing antiviral drugs .

Chemical Biology

Building Blocks for Synthesis
In chemical biology, this compound serves as a versatile building block for synthesizing biologically active molecules. Its formyl group can participate in various reactions, allowing for the construction of complex molecular architectures.

Applications in Drug Design
The compound's ability to form covalent bonds with nucleophilic sites in proteins makes it a valuable scaffold for designing inhibitors targeting specific enzymes or receptors. For example, the formyl group can be modified to enhance binding affinity and selectivity towards biological targets .

Material Science

Organic Semiconductors
this compound is utilized in material science for developing organic semiconductors and conductive polymers. Its thiophene moiety contributes to the electronic properties required for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Conductive Polymers Development
Research has indicated that incorporating this compound into polymer matrices can enhance conductivity and stability, making it suitable for applications in flexible electronics .

Analytical Chemistry

Reagent in Analytical Techniques
In analytical chemistry, this compound is employed as a reagent or standard in various analytical methods. Its distinct chemical properties allow it to be used in assays to detect specific analytes or as part of a calibration curve in quantitative analysis.

Case Study: Spectroscopic Applications
The compound has been used in spectroscopic studies where its absorbance properties are leveraged to quantify concentrations of other substances in solution. Such applications are critical in environmental monitoring and pharmaceutical analysis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid is unique due to its combination of a formyl group, pyridine ring, and thiophene ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Biological Activity

5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid (CAS No. 656227-41-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyridine carboxaldehydes. The reaction conditions often include the use of appropriate solvents and catalysts to enhance yield and purity. The compound is characterized by its structural features, which include a thiophene ring fused with a pyridine moiety, contributing to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit notable antimicrobial properties. In particular, derivatives have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 4 µg/mL, indicating potent antimicrobial activity .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of key signaling pathways associated with cell proliferation and survival. For instance, compounds derived from this scaffold have been evaluated for their effects on cell cycle regulation and apoptosis induction in various cancer models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activity. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. The underlying mechanisms may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of electron-withdrawing groups on the pyridine ring enhances antimicrobial potency, while substitutions on the thiophene ring may affect anticancer activity. Understanding these relationships is crucial for designing more effective derivatives.

Compound Activity MIC (µg/mL) Notes
Compound AAntimicrobial4Effective against MRSA
Compound BAnticancerVariesInduces apoptosis in cancer cell lines
Compound CAnti-inflammatoryN/AReduces inflammation markers in vivo

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of thiophene derivatives against clinical isolates of MRSA, revealing that modifications at the 6-position of the pyridine ring significantly enhanced antibacterial activity.
  • Cancer Cell Line Studies : In vitro assays demonstrated that specific derivatives could inhibit cell growth in breast cancer cell lines by inducing G1 phase arrest and apoptosis through caspase activation.
  • Inflammation Model : Animal studies showed that administration of this compound led to a significant decrease in paw edema in a carrageenan-induced inflammation model.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions between pyridine and thiophene precursors. For example, a Suzuki-Miyaura coupling or Stille reaction may link the 6-formylpyridine moiety to the thiophene-2-carboxylic acid backbone. A key intermediate, such as 5-bromo-thiophene-2-carboxylic acid, can be reacted with a 6-formylpyridinyl boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like DMF or THF . Post-synthesis, the formyl group may require protection (e.g., as an acetal) during carboxylic acid activation steps to avoid side reactions .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization includes 1H/13C NMR to confirm regioselectivity (e.g., thiophene-proton shifts at δ 7.2–7.8 ppm and pyridine-formyl protons at δ 9.8–10.2 ppm) and HPLC (≥95% purity). Melting points are measured via differential scanning calorimetry (DSC), with typical ranges of 175–201°C for similar thiophene-carboxylic acid derivatives . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula consistency.

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : While specific safety data for this compound are limited, analogous thiophene-2-carboxylic acid derivatives require PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles. Waste disposal should follow institutional guidelines for carboxylic acids and heterocyclic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Yield optimization involves screening catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), solvents (polar aprotic solvents like DMF enhance coupling efficiency), and temperature (60–100°C). For example, reports >90% yields for analogous thiophene-pyrrolo[2,3-d]pyrimidine hybrids using N-methylmorpholine as a base and 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling agent. Microwave-assisted synthesis may reduce reaction time from hours to minutes .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer : Common byproducts include deformylated derivatives (due to formyl group instability) and dimerization products . Strategies:

  • Use protective groups (e.g., trimethylsilyl) for the formyl moiety during coupling steps.
  • Purify intermediates via silica gel chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) .
  • Monitor reactions by TLC or in situ IR to terminate at optimal conversion points.

Q. How can computational methods predict biological activity or reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations assess electron density distribution, identifying nucleophilic/electrophilic sites (e.g., formyl group reactivity). Molecular docking studies (using software like AutoDock Vina) predict binding affinity to targets such as prostaglandin E2 receptors, as seen in structurally related thiophene-carboxylic acid derivatives . ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties like solubility and metabolic stability.

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, temperature) or compound purity. To address this:

  • Validate purity via orthogonal methods (HPLC, LC-MS).
  • Replicate assays under standardized conditions (e.g., 37°C, pH 7.4 buffer).
  • Use positive controls (e.g., indomethacin for anti-inflammatory studies) to calibrate results .

Properties

IUPAC Name

5-(6-formylpyridin-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-7-2-1-3-8(12-7)9-4-5-10(16-9)11(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBKTJYWJNEFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(S2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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